molecular formula C7H12N4O B8746379 N2-Isopropyl-6-methoxy-1,3,5-triazine-2,4-diamine

N2-Isopropyl-6-methoxy-1,3,5-triazine-2,4-diamine

Cat. No.: B8746379
M. Wt: 168.20 g/mol
InChI Key: XCULMHOQTRDWSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-Isopropyl-6-methoxy-1,3,5-triazine-2,4-diamine: is an organic compound belonging to the triazine family. It is characterized by the presence of a triazine ring substituted with isopropyl and methoxy groups. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-Isopropyl-6-methoxy-1,3,5-triazine-2,4-diamine typically involves the reaction of 3-chloro-6-methoxytriazine with isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N2-Isopropyl-6-methoxy-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazines, while oxidation and reduction reactions can lead to the formation of different triazine derivatives .

Scientific Research Applications

Chemistry: N2-Isopropyl-6-methoxy-1,3,5-triazine-2,4-diamine is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It has been studied for its antiproliferative properties and its ability to inhibit certain enzymes .

Industry: The compound finds applications in the production of agrochemicals and dyes. It is also used as an intermediate in the synthesis of specialty chemicals .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: N2-Isopropyl-6-methoxy-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially affecting its biological activity and solubility .

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

4-methoxy-6-propan-2-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C7H12N4O/c1-4(2)5-9-6(8)11-7(10-5)12-3/h4H,1-3H3,(H2,8,9,10,11)

InChI Key

XCULMHOQTRDWSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NC(=N1)OC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cool the isobutyramidine hydrochloride solution in an ice bath. Charge 8 gm. (0.07 mole) dimethyl (N-cyanoimido)carbonate to the solution, followed by 5.8 gm. (0.073 mole) 50% NaOH, added dropwise. Stir while letting the mixture warm to room temperature for one hour. Remove the methanol by vacuum stripping, and slurry the resulting solids in75 ml. water. Cool and filter. Upon drying, 7.2 gm. (61.2%) 2-amino-4-isopropyl-6-methoxy-s-triazine is obtained, mp 116°-117° C.
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